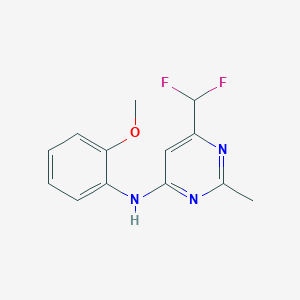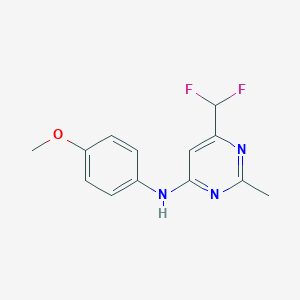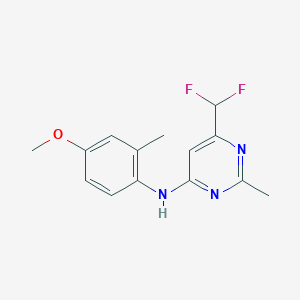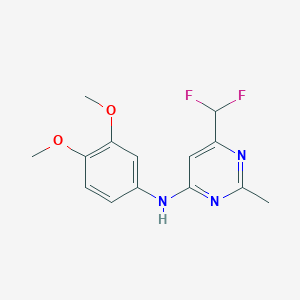
6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine, or 6-(DFMPA), is a novel fluorinated pyrimidine amine compound developed as a potential therapeutic agent for a variety of diseases. It is a synthetic drug that has shown promise in preclinical and clinical studies due to its unique properties and mechanism of action. 6-(DFMPA) has been studied for its potential applications in cancer, metabolic diseases, and neurological diseases.
Aplicaciones Científicas De Investigación
6-(DFMPA) has been studied in a variety of scientific research applications. It has been studied for its potential use in cancer, metabolic diseases, and neurological diseases. In cancer, 6-(DFMPA) has been studied for its potential as an anti-tumor agent. In metabolic diseases, 6-(DFMPA) has been studied for its potential to modulate glucose metabolism. In neurological diseases, 6-(DFMPA) has been studied for its potential to modulate the activity of neurotransmitters.
Mecanismo De Acción
The mechanism of action of 6-(DFMPA) is not yet fully understood. However, it is believed to act on a variety of targets in the body. One of the main targets is believed to be the G-protein coupled receptor (GPCR) family, which are involved in the regulation of many physiological processes. 6-(DFMPA) has also been shown to modulate the activity of enzymes involved in glucose metabolism, and to modulate the activity of neurotransmitters involved in neurological diseases.
Biochemical and Physiological Effects
6-(DFMPA) has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, modulate glucose metabolism, and modulate the activity of neurotransmitters. In clinical studies, it has been shown to have anti-tumor effects, to improve glucose control in diabetes, and to improve symptoms of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(DFMPA) has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize and purify. It also has a low toxicity profile, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, it is expensive, and its effects on humans have not yet been fully explored.
Direcciones Futuras
The potential future directions for 6-(DFMPA) are numerous. Further research is needed to better understand its mechanism of action and its effects on humans. Additionally, further research is needed to explore its potential use in the treatment of cancer, metabolic diseases, and neurological diseases. Other potential future directions include exploring its potential as a drug delivery system, and as a tool for drug discovery. Finally, further research is needed to optimize its synthesis and purification methods, and to develop more cost-effective ways to produce it.
Métodos De Síntesis
The synthesis of 6-(DFMPA) involves a multi-step process that begins with a commercially available starting material, 2-methylpyrimidine. The pyrimidine ring is then modified to form a 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine. This process includes the introduction of a methyl group, the introduction of two fluorine atoms, and the introduction of a phenyl group. The resulting compound is then purified and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Propiedades
IUPAC Name |
6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-3-8(13)5-9/h2-6,12H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGYKQNULGCQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457347.png)
![4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457367.png)
![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)
![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B6457373.png)
![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)



![4-tert-butyl-2-cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457407.png)




![N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6457443.png)